molecular formula C16H21NO2 B2834346 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one CAS No. 2225136-24-1

3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one

Cat. No.: B2834346
CAS No.: 2225136-24-1
M. Wt: 259.349
InChI Key: UIIIKGFHHJDBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one (CAS 2225136-24-1) is a synthetic piperidin-4-one derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a benzyloxy group at the 3-position and a cyclopropylmethyl moiety on the nitrogen, a structural motif found in compounds investigated for their biological activity. Piperidine and piperidone cores are privileged structures in drug discovery, often serving as key intermediates for the synthesis of potential therapeutic agents. Research into similar N-substituted piperidin-4-one compounds has shown their relevance in the development of opioid receptor ligands . Furthermore, structurally related compounds containing benzyloxy groups and nitrogen heterocycles are frequently explored for their antimicrobial properties, including activity against strains of Mycobacterium tuberculosis . The specific stereochemistry and substituents on the piperidone ring can significantly influence a compound's binding affinity and mechanism of action, making this compound a valuable scaffold for generating novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-phenylmethoxypiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-8-9-17(10-13-6-7-13)11-16(15)19-12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIIKGFHHJDBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(=O)C(C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol or methanol.

Another method involves the stereoselective synthesis of piperidin-4-ones, which can be achieved through catalytic hydrogenation or reduction reactions. For example, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield racemic or enantiopure 4-piperidones .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other efficient synthetic routes that can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Reactions Involving the Ketone Group

The 4-keto group participates in nucleophilic additions and reductions:

Reaction TypeReagents/ConditionsProductNotes
Reduction NaBH<sub>4</sub>/MeOH or LiAlH<sub>4</sub>/THF3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-olStereoselectivity depends on reducing agent
Grignard Addition RMgX (e.g., MeMgBr) in THF4-Alkyl-3-(benzyloxy)-1-(cyclopropylmethyl)piperidin-4-olAlkyl group adds to carbonyl carbon
Oxime Formation NH<sub>2</sub>OH·HCl, EtOH, reflux4-(Hydroxyimino)-3-(benzyloxy)-1-(cyclopropylmethyl)piperidineUsed for derivatization or protection

The ketone’s electrophilicity is modulated by the adjacent benzyloxy group, which may stabilize enolate intermediates under basic conditions (e.g., LDA/THF at −78°C), enabling alkylation or aldol reactions.

Reactions of the Benzyloxy Group

The benzyloxy ether undergoes cleavage under hydrogenolytic or acidic conditions:

Reaction TypeReagents/ConditionsProductNotes
Hydrogenolysis H<sub>2</sub>/Pd-C, EtOH, RT3-Hydroxy-1-(cyclopropylmethyl)piperidin-4-oneQuantitative deprotection
Acidic Cleavage HBr/AcOH, reflux3-Hydroxy-1-(cyclopropylmethyl)piperidin-4-one hydrobromideForms hydrobromide salt

The liberated hydroxyl group can subsequently undergo alkylation, acylation, or oxidation (e.g., to a ketone using Jones reagent).

Reactivity of the Cyclopropylmethyl Substituent

The cyclopropylmethyl group on nitrogen exhibits limited reactivity due to steric shielding but may engage in:

Reaction TypeReagents/ConditionsProductNotes
Ring-Opening H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, heat1-(3-Oxobutyl)-3-(benzyloxy)piperidin-4-oneAcid-catalyzed cyclopropane ring scission
N-Alkylation RX (e.g., MeI), K<sub>2</sub>CO<sub>3</sub>/DMFQuaternary ammonium saltLimited by steric hindrance

Ring-opening reactions are contingent on carbocation stability at the cyclopropane carbon, as observed in analogous systems .

Miscellaneous Transformations

  • Enolate Chemistry : Deprotonation with LDA followed by trapping with electrophiles (e.g., alkyl halides) yields α-substituted derivatives.

  • Cross-Coupling : Suzuki-Miyaura coupling at hypothetical boronate intermediates (not directly observed but plausible via ketone functionalization).

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, with cyclopropane ring integrity maintained below this threshold .

  • Light Sensitivity : Benzyloxy group susceptible to photolytic cleavage; store in amber vials.

Scientific Research Applications

Therapeutic Agent Development

3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one has been investigated for its potential as a therapeutic agent in various fields:

  • CNS Disorders : Research indicates that derivatives of piperidin-4-one compounds can exhibit activity in models of schizophrenia and cognitive impairment, suggesting that this compound may have similar applications .
  • Inflammatory Diseases : The compound's structure allows for exploration in treating conditions involving monocyte and T-cell activation, which are critical in inflammatory responses .

Antimicrobial Activity

Recent studies have highlighted the potential of benzyloxy derivatives, including those related to this compound, as effective antitubercular agents against Mycobacterium tuberculosis. These compounds demonstrated significant minimum inhibitory concentrations (MIC), indicating strong antimicrobial properties .

Study 1: Antitubercular Activity

A series of benzyloxy derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Compounds derived from modifications of cyclopropylmethyl groups showed promising results with MIC values comparable to established drugs. The study emphasized the importance of structural modifications in enhancing antimicrobial activity .

Study 2: CNS Activity

Research into the structure-activity relationship (SAR) of piperidin-4-one derivatives has shown that certain modifications can lead to increased efficacy in cognitive models. The findings suggest that compounds like this compound could be further explored for their potential to treat cognitive deficits associated with neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
CNS DisordersPotential treatment for schizophrenia and cognitive impairmentActive in preclinical models; requires further study
Antimicrobial ActivityEffective against Mycobacterium tuberculosisMIC values comparable to standard treatments
Inflammatory DiseasesPossible role in modulating immune responseRelevant for conditions involving T-cells and monocytes

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-one Derivatives

Compound Name CAS Number Position 1 Substituent Position 3 Substituent Key Feature(s)
This compound Not provided Cyclopropylmethyl Benzyloxy High steric bulk, metabolic stability
1-Benzyl-3-methylpiperidin-4-one 34737-89-8 Benzyl Methyl Low steric hindrance, flexibility
1-Benzyl-4-bromopiperidin-3-one 775225-43-9 Benzyl Bromine Electrophilic reactivity
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one 35024-48-7 Benzyl Dimethylamino methylene Electron-rich, nucleophilic potential

Electronic and Reactivity Profiles

  • Benzyloxy vs. In contrast, the benzyl group in 1-Benzyl-3-methylpiperidin-4-one lacks an oxygen atom, reducing its electron-donating capacity .
  • Cyclopropylmethyl vs. Alkyl Chains: The cyclopropylmethyl group introduces ring strain, which can enhance metabolic stability by resisting oxidative degradation—a property less pronounced in straight-chain alkyl analogs like the methyl group in 34737-89-8 .
  • Halogen vs. Ether Functionality : The bromine in 775225-43-9 facilitates nucleophilic substitution, whereas the benzyloxy group in the target compound is more resistant to displacement under mild conditions .

Biological Activity

3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one, also known by its CAS number 2225136-24-1, is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H21_{21}NO2_2, with a molecular weight of approximately 259.35 g/mol. The compound features a piperidine ring substituted with a benzyloxy group and a cyclopropylmethyl moiety, which may influence its interaction with biological targets.

1. Antipsychotic Properties

Recent studies have indicated that derivatives of piperidine, including compounds similar to this compound, exhibit potential antipsychotic effects. For instance, compounds that act as positive allosteric modulators (PAMs) of metabotropic glutamate receptors have shown efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models without significant motor impairment . This suggests that the compound may have similar properties worth investigating further.

2. Anticholinesterase Activity

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Some studies have reported that related compounds demonstrate significant inhibition of human acetylcholinesterase (AChE) with IC50_{50} values indicating potent activity . This activity is essential for enhancing cholinergic transmission and could be relevant for this compound.

3. Antimicrobial Activity

The structural framework of this compound may also lend itself to antimicrobial properties. A series of benzyloxy-substituted compounds have been identified as having potent antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard treatments . This highlights the potential for exploring the compound's efficacy against bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives. The presence of the benzyloxy group and cyclopropylmethyl substitution appears to enhance the interaction with biological targets, possibly through improved binding affinity or selectivity. Studies suggest that modifications to these substituents can lead to variations in pharmacological profiles, emphasizing the importance of systematic exploration in drug design .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Antipsychotic Activity : In a preclinical study, a related piperidine derivative was shown to reverse psychostimulant-induced behaviors in rodents, indicating potential therapeutic applications in schizophrenia .
  • Neuroprotective Effects : Research on similar compounds has demonstrated their ability to upregulate neuroprotective pathways and reduce oxidative stress, which is crucial for neurodegenerative disease management .
  • Antimicrobial Efficacy : A study on benzyloxyphenyl derivatives revealed significant activity against Mycobacterium tuberculosis, suggesting that structural modifications can lead to promising antitubercular agents .

Q & A

Synthesis and Characterization

Basic Question : What are the common synthetic routes and characterization techniques for 3-(Benzyloxy)-1-(cyclopropylmethyl)piperidin-4-one? Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like piperidin-4-one derivatives are functionalized with benzyloxy and cyclopropylmethyl groups using reagents such as benzyl halides or cyclopropylmethyl bromides. Key steps include:

  • Reaction optimization : Use of bases (e.g., triethylamine) in aprotic solvents (e.g., dichloromethane) to facilitate substitutions .
  • Characterization : Confirm structure via 1^1H-NMR (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) and mass spectrometry. Thin-layer chromatography (TLC) with hexane/EtOAc systems monitors reaction progress .

Advanced Question : How can stereochemical challenges in the synthesis of this compound be addressed? Answer : Stereochemical control may require chiral catalysts or resolution techniques. For example:

  • Chiral HPLC or diastereomeric salt formation can isolate enantiomers.
  • Kinetic resolution during cyclopropane formation or benzylation steps minimizes racemization. Computational modeling (e.g., DFT) predicts steric effects of substituents on reaction pathways .

Structural Analysis

Basic Question : How is the crystal structure of this compound determined? Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is standard:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks. The benzyloxy group’s torsion angles and cyclopropyl ring geometry are key validation metrics .

Advanced Question : How can structural ambiguities (e.g., disorder in the benzyloxy group) be resolved during crystallographic refinement? Answer :

  • Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals.
  • Disorder modeling : Split positions for overlapping atoms (e.g., benzyloxy rotamers) with occupancy factors adjusted via least-squares refinement.
  • Validation tools : Check R-factor discrepancies (Rint>0.05R_{\text{int}} > 0.05) and electron density maps (e.g., OMIT maps) to confirm ambiguous regions .

Biological Activity and Mechanisms

Basic Question : What preliminary assays are used to evaluate the biological activity of this compound? Answer :

  • In vitro screening : Test against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radiometric assays.
  • Cellular assays : Measure cytotoxicity (MTT assay) or receptor binding (e.g., CREBBP bromodomain inhibition via SPR) .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model) .

Advanced Question : How can molecular interactions between this compound and its protein targets be characterized? Answer :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CREBBP bromodomain) to resolve binding modes (e.g., hydrogen bonds with conserved water molecules) .
  • MD simulations : Run 100-ns trajectories to analyze ligand-induced conformational changes (e.g., loop movements in active sites).
  • SAR studies : Modify substituents (e.g., replace benzyloxy with fluorinated groups) to correlate structure with binding affinity (KdK_d) .

Safety and Handling

Basic Question : What safety precautions are recommended for handling this compound? Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers under inert gas (N2_2) at 2–8°C.
  • Spill management : Neutralize with sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .

Advanced Question : How can hazards be mitigated during large-scale reactions involving this compound? Answer :

  • Process safety : Conduct calorimetry (e.g., RC1e) to monitor exothermicity during benzylation steps.
  • Waste treatment : Use activated carbon filtration to adsorb residual compound before disposal.
  • Ventilation : Install scrubbers to capture volatile byproducts (e.g., cyclopropane derivatives) .

Data Contradictions and Reproducibility

Advanced Question : How should researchers address discrepancies in reported synthetic yields or biological activity data? Answer :

  • Reaction auditing : Verify purity of starting materials (e.g., cyclopropylmethyl bromide ≥98% by GC) and moisture levels in solvents.
  • Assay standardization : Use internal controls (e.g., reference inhibitors) in biological assays to normalize inter-lab variability.
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to identify structural outliers affecting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.